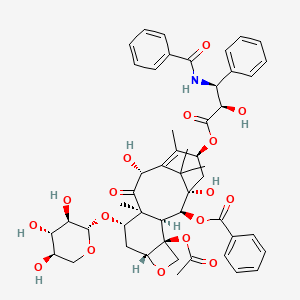
2,4-Dichloro-1-(1,1-difluoroethyl)benzene
Overview
Description
“2,4-Dichloro-1-(1,1-difluoroethyl)benzene” is a chemical compound with the molecular formula C8H6Cl2F2 . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of “2,4-Dichloro-1-(1,1-difluoroethyl)benzene” can be represented by the InChI code: 1S/C8H6Cl2F2/c1-8(11,12)6-3-2-5(9)4-7(6)10/h2-4H,1H3 . This indicates that the molecule consists of a benzene ring with two chlorine atoms and a difluoroethyl group attached to it.Scientific Research Applications
Synthesis and Chemical Reactions
- Fluorine-Containing Phenylacetylenes Synthesis : The compound was used in the preparation of phenylacetylenes with fluoro- or trifluoromethyl substituents, highlighting its role in the synthesis of fluorinated organic compounds (Kodaira & Okuhara, 1988).
- Regioselective Synthesis of Triazoles : It has been utilized in the synthesis of 1-(2,6-dichloro-4-trifluoromethylphenyl)-4-alkyl-1H-[1,2,3]-triazoles, demonstrating its importance in producing specific chemical structures with high regioselectivity (Hu et al., 2008).
- Cycloaddition Reactions : The compound played a role in Diels–Alder cycloaddition reactions, showcasing its versatility in chemical synthesis (Sridhar et al., 2000).
Spectroscopy and Molecular Studies
- Mass-Analyzed-Threshold-Ionization Spectroscopy : It has been studied using mass-analyzed threshold ionization (MATI) spectroscopy, contributing to the understanding of its ionic properties (Krüger et al., 2015).
- Molecular Structure Determination : Research has also been conducted to determine the molecular structures and relative stabilities of its isomers, providing insight into its chemical behavior (Taskinen, 2000).
Environmental and Analytical Chemistry
- Degradation Studies : Studies have identified organic intermediates in the degradation of related compounds, which is significant for understanding environmental impacts (Sun & Pignatello, 1993).
- Analytical Detection : Techniques have been developed for the detection of residues from related herbicides in food samples, highlighting its relevance in food safety and environmental monitoring (Adler & Wargo, 1975).
Safety And Hazards
The safety information available indicates that “2,4-Dichloro-1-(1,1-difluoroethyl)benzene” is potentially dangerous. The compound has been assigned the GHS05 pictogram, indicating that it can cause skin corrosion or serious eye damage . Precautionary measures include avoiding contact with skin and eyes, and using personal protective equipment .
properties
IUPAC Name |
2,4-dichloro-1-(1,1-difluoroethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2F2/c1-8(11,12)6-3-2-5(9)4-7(6)10/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNYNOBPPFWUEKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)Cl)Cl)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2F2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-1-(1,1-difluoroethyl)benzene | |
CAS RN |
1204295-92-0 | |
| Record name | 2,4-dichloro-1-(1,1-difluoroethyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{1-[1-(3-Methoxyphenyl)-1H-pyrazol-4-yl]ethyl}amine hydrochloride](/img/structure/B1454913.png)
![N-[3-(hydroxymethyl)phenyl]-3-(3-methoxyphenyl)propanamide](/img/structure/B1454916.png)


![6-butoxy-2-((1E,3E,5Z)-5-(6-butoxy-1-butylbenzo[cd]indol-2(1H)-ylidene)penta-1,3-dien-1-yl)-1-butylbenzo[cd]indol-1-ium tetrafluoroborate](/img/structure/B1454922.png)
![Ethyl tetrazolo[1,5-a]quinoline-4-carboxylate](/img/structure/B1454923.png)



![2-(3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid](/img/structure/B1454930.png)


![2-[3-(Trifluoromethoxy)phenyl]morpholine](/img/structure/B1454935.png)
